4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine
Description
4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethylmorpholine core substituted with a p-chlorophenylcarbamyl group at the 4-position. Morpholine derivatives are widely studied for their biological activities, including antifungal, anticancer, and catalytic properties, depending on their substituents .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXVGDTMAULPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998525 | |
| Record name | N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77280-30-9 | |
| Record name | Morpholine, 2,6-dimethyl-4-(p-chlorocarbanilino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077280309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC162176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-(4-CHLOROPHENYL)CARBAMOYL)-2,6-DIMETHYLMORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine (CAS No. 77280-30-9) is a synthetic compound with notable applications in medicinal chemistry and agrochemical formulations. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 268.74 g/mol
- Structure : The compound features a morpholine ring substituted with a p-chlorophenylcarbamyl group and two methyl groups at the 2 and 6 positions.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Cell Signaling Modulation : It may modulate signaling pathways that are crucial for cell growth and survival, influencing tumor cell behavior.
- Cytotoxicity : Studies indicate moderate cytotoxic effects against human tumor cell lines, suggesting potential as an anticancer agent.
Cytotoxicity Studies
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung) | 25 | Moderate cytotoxicity observed |
| HeLa (Cervix) | 30 | Significant inhibition of cell viability |
| MCF-7 (Breast) | 50 | Lower sensitivity compared to A549 |
Case Study 1: Anticancer Activity
In a recent investigation, researchers evaluated the anticancer properties of the compound against A549 and HeLa cell lines. The study revealed that the compound induced apoptosis through the inhibition of tubulin polymerization, disrupting normal mitotic processes. Immunostaining techniques demonstrated perinuclear localization of the compound within treated cells, indicating its potential to interfere with cellular structures critical for division .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and specific metabolic enzymes. The results indicated that the compound acted as a competitive inhibitor for enzymes involved in the detoxification pathways within cells. This inhibition could lead to increased oxidative stress and subsequent apoptotic signaling in cancer cells.
Safety and Toxicology
While exploring its biological activity, it is crucial to consider safety profiles. The compound is classified as hazardous due to its corrosive nature and potential to cause severe health effects upon exposure. Proper handling procedures must be followed to mitigate risks associated with skin contact or inhalation .
Comparison with Similar Compounds
Role of Cytochrome P-450 Isozymes
- NNDM: Metabolism by cytochrome P-450LM2 (phenobarbital-induced) is predominant in rabbits, with 95% inhibition observed using anti-LM2 antibodies. LM3a contributes minimally (7% inhibition) .
Structural Determinants of Activity
- Amorolfine vs. Fenpropimorph : Both feature bulky aromatic substituents but differ in application. Amorolfine’s tert-butyl group enhances stability for topical use, while fenpropimorph’s stereochemistry optimizes fungicidal activity in plants .
- Chlorophenylcarbamyl vs. Imidazolyl : The chlorophenyl group may confer electrophilic reactivity (similar to NNDM), whereas the imidazolyl group in the hydrobromide derivative enables hydrogen bonding in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
